TRβ Binding Affinity and Selectivity Profile of VK-0214
VK-0214 demonstrates high-affinity binding to the thyroid hormone receptor beta (TRβ) with a reported Ki of 2.2 nM [1]. Its selectivity for TRβ over the alpha isoform (TRα) is significant, with a reported Ki for TRα of 35.2 nM, indicating an approximately 16-fold selectivity for the beta receptor [1]. This selectivity profile is crucial for minimizing TRα-mediated off-target effects. For comparison, other TRβ agonists like GC-1 show equal binding affinity to T3, while KB-141 exhibits 6-fold lower affinity [2].
| Evidence Dimension | TRβ Binding Affinity (Ki) and TRβ/TRα Selectivity |
|---|---|
| Target Compound Data | TRβ Ki = 2.2 nM; TRα Ki = 35.2 nM |
| Comparator Or Baseline | GC-1: Affinity equal to T3; KB-141: 6-fold lower affinity than T3 [2] |
| Quantified Difference | VK-0214 has a 16-fold selectivity for TRβ over TRα. Compared to KB-141, VK-0214 shows higher relative binding affinity. |
| Conditions | In vitro binding assay; Ki values derived from competition binding studies. |
Why This Matters
The high TRβ selectivity of VK-0214 compared to less selective agonists reduces the risk of adverse effects associated with TRα activation, making it a preferred tool compound for studying TRβ-specific biology.
- [1] Seeking Alpha. (2020, November 29). Viking Therapeutics: Progressing Steadily, But Concerns Remain. View Source
- [2] Baxter, J. D., & Webb, P. (2014). The development of selective thyromimetics for the treatment of metabolic diseases. *Nature Reviews Drug Discovery*, 13(4), 277-289. Table 1. View Source
